
Triethylamine trihydrofluoride
Overview
Description
Triethylamine trihydrofluoride (NEt₃·3HF) is a fluorinating agent with the molecular formula C₆H₁₈F₃N and an average mass of 161.211 g/mol . It is a stable, liquid complex formed by combining triethylamine with three equivalents of hydrogen fluoride (HF). NEt₃·3HF is widely used in organic synthesis for desilylation reactions, particularly in oligonucleotide and RNA synthesis, where it removes tert-butyldimethylsilyl (TBS/TBDMS) protecting groups with high efficiency and minimal side reactions . Additionally, it serves as a nucleophilic fluoride source in fluorination reactions, such as β-fluorination of alkenyl sulfonyl fluorides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylamine trihydrofluoride can be synthesized through a straightforward process. The synthesis involves the controlled addition of hydrogen fluoride to triethylamine. The reaction typically takes place at low temperatures, ranging from -40°C to 15°C, and requires precise control over the molar ratios and reaction time . The resulting product is a stable complex that combines the beneficial properties of both components while mitigating the extreme reactivity of hydrogen fluoride alone .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the hazardous nature of hydrogen fluoride. The synthesis apparatus includes an HF-feeding unit with a storage tank and distributor, a similar setup for triethylamine, and two interconnected reactors equipped with stirrers . This method offers simplicity, low production costs, and the potential for continuous operation.
Chemical Reactions Analysis
Types of Reactions: Triethylamine trihydrofluoride undergoes various chemical reactions, including nucleophilic substitution, acyl halide formation, Grignard reactions, and synthesis of aromatic nitro compounds . It is particularly effective in the selective fluorination of organic compounds, such as the conversion of alkyl halides to alkyl fluorides .
Common Reagents and Conditions: The compound is often used in combination with other reagents like potassium fluoride and manganese salen complexes to achieve selective fluorination . Reaction conditions typically involve the use of organic solvents such as dichloromethane, diethyl ether, and acetonitrile .
Major Products: The major products formed from reactions involving this compound include acid fluorides, alkyl fluorides, and vicinal difluorides . These products are valuable intermediates in the synthesis of pharmaceuticals, agrichemicals, and materials science products .
Scientific Research Applications
Organic Synthesis
Fluorination Agent
Triethylamine trihydrofluoride is primarily recognized for its role as a strong fluorinating agent. It facilitates the introduction of fluorine into organic molecules, which is essential for the development of pharmaceuticals and agrochemicals. The compound is particularly effective in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry.
Case Study: Heterocyclic Compound Synthesis
In a study focused on synthesizing antibacterial agents, TREAT·HF was employed to prepare various heterocyclic compounds. These compounds demonstrated significant inhibitory effects against multiple bacterial strains, including those resistant to β-lactam antibiotics .
Fluorine Chemistry
Synthesis of Fluorinated Compounds
TREAT·HF is integral to the synthesis of fluorinated compounds that are vital in specialty chemicals and materials production. Its ability to selectively introduce fluorine makes it valuable in creating compounds with enhanced properties.
Application in Specialty Chemicals
The compound is used to synthesize acid fluorides and alkyl fluorides, which are important intermediates in the manufacture of various chemical products .
Analytical Chemistry
Enhanced Detection Methods
In analytical chemistry, TREAT·HF enhances the detection and quantification of certain compounds. Its application improves the accuracy and reliability of chemical analyses, making it a preferred reagent in various analytical methods .
Polymer Production
Fluorinated Polymers
this compound is utilized in producing fluorinated polymers known for their chemical resistance and thermal stability. These polymers are essential for high-performance applications in industries such as electronics and automotive .
Pharmaceutical Development
Modification of Drug Candidates
The compound plays a crucial role in modifying drug candidates to enhance their efficacy and bioavailability through fluorination. This modification can lead to the development of more effective therapeutic agents .
Ceramic Manufacturing
Silicon Carbide Synthesis
TREAT·HF finds applications in ceramic manufacturing, particularly in synthesizing silicon carbide (SiC). The compound allows for precise evaluations of chemical transformations during microwave-assisted reactions without electromagnetic field interference .
Summary Table of Applications
Application Area | Details |
---|---|
Organic Synthesis | Strong fluorinating agent for pharmaceuticals and agrochemicals |
Fluorine Chemistry | Synthesis of acid fluorides and alkyl fluorides |
Analytical Chemistry | Enhances detection methods for improved chemical analyses |
Polymer Production | Used in producing high-performance fluorinated polymers |
Pharmaceutical Development | Modifies drug candidates to enhance efficacy and bioavailability |
Ceramic Manufacturing | Enables synthesis of silicon carbide with precise control during microwave reactions |
Mechanism of Action
The mechanism of action of triethylamine trihydrofluoride involves the controlled release of fluoride ions, which act as nucleophiles in various chemical reactions . The compound’s unique stoichiometric balance stabilizes the hydrogen fluoride, reducing its volatility and reactivity . This stability allows for selective fluorination, which is crucial in creating compounds with desired physical and chemical properties .
Comparison with Similar Compounds
Comparison with Similar Fluorinating Agents
NEt₃·3HF is often compared to other fluoride-based reagents, including tetrabutylammonium fluoride (TBAF) , Olah’s reagent (pyridine-HF) , and DMPU-HF . Below is a detailed analysis of their properties, applications, and limitations.
Reaction Efficiency and Selectivity
Deprotection of Silyl Groups :
NEt₃·3HF outperforms TBAF in RNA synthesis due to its reliability and reduced side products. For example, it achieves 85–92% yields in deprotecting TBDMS groups without silicide formation, whereas TBAF may degrade sensitive substrates . In oligonucleotide synthesis, NEt₃·3HF/DMF mixtures (3:1) at 55°C efficiently remove 2′-O-TBDMS groups in 1.5 hours .Fluorination Reactions :
NEt₃·3HF enables Z-selective β-fluorination of alkenyl sulfonyl fluorides with 82–99% yields , attributed to its controlled fluoride release . However, it fails in aziridine fluorination, where DMPU-HF achieves 94% yield with superior regioselectivity .Safety Profile :
NEt₃·3HF is safer than Olah’s reagent, which contains 70% HF and poses significant handling risks. NEt₃·3HF’s liquid form and lower HF volatility make it preferable for large-scale applications .
Case Studies Highlighting Key Differences
Aziridine Fluorination
This highlights the reagent-dependent nature of fluorination reactions .
β-Fluorination of Alkenes
NEt₃·3HF’s ability to deliver fluoride with Z-selectivity (confirmed by NOE correlations) makes it ideal for synthesizing covalent enzyme inhibitors, outperforming harsher reagents like Olah’s reagent .
Biological Activity
Triethylamine trihydrofluoride (Et3N·3HF) is a compound that has garnered interest in both organic synthesis and biological applications due to its unique properties as a fluorinating agent. This article explores its biological activity, synthesis, applications, and safety considerations, supported by relevant research findings and data.
Overview of this compound
This compound is a clear to yellowish liquid with a strong ammonia-like odor. It is primarily used as a mild and selective fluorinating agent, facilitating the synthesis of various organic compounds, particularly in the pharmaceutical industry. Its applications include the preparation of acid fluorides, alkyl fluorides, and heterocyclic compounds with potential antibacterial properties .
Biological Activity
Antibacterial Properties:
Research indicates that this compound can be utilized to synthesize compounds with significant antibacterial activity. Specifically, derivatives produced using this compound have shown effectiveness against various bacterial strains, including those resistant to β-lactam antibiotics. In laboratory tests, these compounds demonstrated substantial inhibitory effects against bacteria producing β-lactamase enzymes, which are known to confer resistance to common antibiotics .
Mechanism of Action:
The biological activity of this compound is largely attributed to its ability to introduce fluorine into organic molecules. Fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. The incorporation of fluorine can alter the pharmacokinetic properties of drugs, potentially leading to improved efficacy and reduced toxicity .
Synthesis and Applications
This compound can be synthesized through a straightforward process involving the reaction of triethylamine with hydrofluoric acid (HF). The synthesis typically yields a complex that can be used in various organic reactions:
- Fluorination Reactions: It serves as a reagent for the selective fluorination of benzylic C-H bonds and other organic substrates .
- Electrochemical Applications: Studies have shown that this compound can act as a supporting electrolyte in electrochemical reactions, facilitating the fluorination of silanes and other organofluorine compounds .
Case Studies
-
Electrochemical Behavior:
A study examining the voltammetric behavior of this compound highlighted its role as a supporting electrolyte in electrochemical setups. The research demonstrated that varying concentrations significantly influenced the oxidation behavior on platinum electrodes, indicating its potential utility in electrochemical synthesis processes . -
Antibacterial Compound Development:
A recent investigation into the synthesis of fluorinated heterocycles using this compound revealed promising antibacterial properties. Compounds synthesized showed effective inhibition against several strains of bacteria, suggesting potential applications in developing new antibiotics .
Safety Considerations
This compound is highly corrosive and poses acute toxicity risks, including respiratory issues such as toxic pneumonitis upon exposure. It is crucial to handle this compound with appropriate safety measures, including personal protective equipment (PPE) and proper ventilation during use .
Data Summary
Property | Value/Description |
---|---|
Appearance | Clear yellow to brown liquid |
Odor | Strong ammonia-like odor |
Solubility | Miscible with water, chloroform, hexanes |
Antibacterial Activity | Effective against β-lactamase-producing bacteria |
Synthesis Method | Reaction of triethylamine with hydrofluoric acid |
Safety Hazards | Corrosive; risk of toxic pneumonitis |
Q & A
Basic Research Questions
Q. What are the standard protocols for using Triethylamine trihydrofluoride in deprotecting tert-butyldimethylsilyl (TBDMS) groups during oligonucleotide synthesis?
this compound is widely used for TBDMS group removal in RNA and DNA synthesis. A typical protocol involves treating the silyl-protected oligonucleotide with neat this compound at 40°C for 24 hours, followed by desalting via gel-filtration chromatography and purification by reversed-phase HPLC . This method minimizes side reactions (e.g., depurination or thymine glycol degradation) compared to tetrabutylammonium fluoride (TBAF) . For RNA synthesis, aqueous methylamine and this compound are combined to simultaneously remove nucleobase, 2′-hydroxyl, and phosphodiester protections .
Q. How is this compound applied as a fluorinating agent in organic synthesis?
this compound serves as a versatile fluorinating reagent for synthesizing acyl fluorides, alkyl fluorides, and fluorinated heterocycles. For example, in the synthesis of 3-fluoroazetidine, this compound reacts with epoxides to yield vicinal difluorides under controlled conditions . It is also used in nucleoside modifications, such as fluorinating 2′-deoxyguanosine derivatives in THF at room temperature . Reaction monitoring via thin-layer chromatography and subsequent filtration to remove triethylammonium chloride byproducts are standard steps .
Q. What safety precautions are critical when handling this compound in laboratory settings?
this compound is highly corrosive and reacts violently with strong oxidizers. Key precautions include:
- Avoiding moisture and dust generation to prevent hydrofluoric acid release.
- Using PPE (gloves, goggles, and fume hoods) due to its severe skin/eye corrosion risk.
- Storing away from incompatible materials (e.g., oxygen, perfluorinated hydrocarbons) .
Advanced Research Questions
Q. How can this compound be optimized in focused ion beam (FIB) etching to enhance selectivity for silicon dielectrics?
In FIB etching, this compound acts as a gas-phase etch assistant for silicon and low-k dielectrics. Selectivity is improved by combining it with xenon difluoride (XeF₂) and protective agents like perfluorotripentylamine (PFTPA) at flux ratios of 1:8 (PFTPA:XeF₂) . The process occurs in a vacuum chamber, where localized ion beam irradiation generates volatile Si-F byproducts, preventing redeposition. Experimental studies confirm that this compound alone etches silicon without damaging bare surfaces, making it ideal for nanoscale device fabrication .
Q. What mechanistic differences exist between this compound and TBAF in silyl deprotection, and how do they affect reaction outcomes?
this compound’s lower basicity (pH ~5) compared to TBAF (pH ~9) reduces depurination and base degradation in oligonucleotides. For instance, when deprotecting TBDMS groups, this compound at 40°C for 24 hours avoids thymine glycol conversion to 5-hydroxy-5-methylhydantoin, a side reaction observed with TBAF . The HF in this compound is stabilized by triethylamine, enabling controlled fluoride release, whereas TBAF’s free F⁻ ions are more aggressive .
Q. How does this compound perform in large-scale fluorination reactions, and what are the challenges in byproduct analysis?
Scaling fluorination reactions requires careful control of stoichiometry and solvent systems. For example, in synthesizing dispirophosphazenes, excess this compound (4.46 mL, 27.4 mmol) in DMF at room temperature achieves complete conversion without column purification . Byproducts like triethylammonium chloride are removed via filtration, but residual HF demands neutralization with bicarbonate . Advanced characterization (e.g., MALDI-TOF mass spectrometry) confirms product integrity, though trace fluorinated intermediates may require HPLC or NMR analysis .
Q. What are the thermal stability and decomposition profiles of this compound under varying experimental conditions?
this compound decomposes at temperatures above 70°C/15 mmHg, releasing HF gas . Under oxidative conditions, hazardous byproducts (e.g., nitrogen oxides, CO) may form . Stability studies in FIB etching show no degradation at 25°C under vacuum, but prolonged exposure to moisture accelerates HF release, necessitating anhydrous handling .
Q. Data Contradiction Analysis
Q. Discrepancies in etching efficiency: Why do some studies report this compound as a standalone etchant, while others require co-reagents?
highlights this compound’s standalone efficacy for silicon and low-k dielectrics. However, for high-precision etching (e.g., avoiding lateral corrosion), xenon difluoride and PFTPA are added to passivate exposed silicon . These contradictions arise from differing experimental goals: bulk etching vs. nanoscale patterning. Parameter optimization (e.g., ion beam energy, gas flux) resolves such discrepancies.
Properties
IUPAC Name |
N,N-diethylethanamine;trihydrofluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.3FH/c1-4-7(5-2)6-3;;;/h4-6H2,1-3H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGLACJFEHSFNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.F.F.F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074372 | |
Record name | Triethylamine trihydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | N,N-Diethylethanamine trihydrofluoride | |
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CAS No. |
73602-61-6, 29585-72-6 | |
Record name | Ethanamine, N,N-diethyl-, hydrofluoride (1:3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073602616 | |
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Record name | Ethanamine, N,N-diethyl-, hydrofluoride (1:3) | |
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Record name | Triethylamine trihydrofluoride | |
Source | EPA DSSTox | |
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Record name | Triethylammonium fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.169 | |
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Record name | Triethylammonium fluoride | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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